molecular formula C5H10N2O3 B1605025 Glycyl-beta-alanine CAS No. 7536-21-2

Glycyl-beta-alanine

Cat. No. B1605025
CAS RN: 7536-21-2
M. Wt: 146.14 g/mol
InChI Key: YOKCETMQAPIAGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of beta-alanine is often achieved through the aspartic acid pathway, which is simple and efficient . The process involves the use of L-aspartate-α-decarboxylase (ADC) from Bacillus subtilis, which has been identified as the best enzyme for increasing beta-alanine production .


Molecular Structure Analysis

The linear formula of Glycyl-beta-alanine is C5H10N2O3 . Its molecular weight is 146.147 . The structure of Glycyl-beta-alanine can be visualized in 2D and 3D chemical structure images .

Scientific Research Applications

Conformational Analysis

Glycyl-beta-alanine has been studied in conformational analysis, particularly in the context of beta-sheet structures in polypeptides. For instance, a study conducted by Colonna-Cesari & Premilat (1975) focused on the conformational energy calculations of beta-sheet structures in poly-l-alanine and poly(L-alanine-glycine), comparing them with structures determined by X-ray methods. This research helps in understanding the structural details of polydipeptides and related silk proteins in their beta form (Colonna-Cesari & Premilat, 1975).

Osmoprotection in Plants

Glycyl-beta-alanine is also significant in the study of osmoprotectants. Hanson et al. (1994) explored the role of various osmoprotective compounds, including beta-alanine betaine, in the Plumbaginaceae family. They highlighted the importance of these compounds in reducing the adverse effects of salinity and drought and their potential in genetic engineering for stress tolerance in crop plants (Hanson et al., 1994).

Synthetic Peptides and Neurotransmission

In neuroscientific research, the role of glycyl-beta-alanine as a component of dipeptides like carnosine has been examined. Tsuneyoshi et al. (2008) studied the central effects of different beta-alanine-containing peptides in chicks, revealing insights into the role of beta-alanine in the brain and its potential as a neurotransmitter (Tsuneyoshi et al., 2008).

Enzymatic Studies

The role of glycyl-beta-alanine in enzymatic reactions has been a subject of study. For example, Rathinasabapathi et al. (2001) investigated the synthesis of beta-Alanine betaine in the Plumbaginaceae family, providing insights into the enzymatic process and its implications for plant tolerance to environmental stresses (Rathinasabapathi et al., 2001).

Metabolic Engineering

Research into metabolic engineering involving glycyl-beta-alanine has been conducted. Cao et al. (2017) utilized metabolic engineering to synthesize artificial major ampullate spidroin 2 in Escherichia coli, which is rich in alanine and glycine residues. This study demonstrates the application of metabolic engineering in producing high molecular weight proteins with repeated motifs in engineered E. coli (Cao et al., 2017).

Future Directions

Recent studies have focused on enhancing the production of beta-alanine, a component of Glycyl-beta-alanine, from glucose in genetically modified Corynebacterium glutamicum by metabolic pathway engineering . This suggests potential future directions in the biotechnological production of beta-alanine and possibly Glycyl-beta-alanine .

properties

IUPAC Name

3-[(2-aminoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3-4(8)7-2-1-5(9)10/h1-3,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKCETMQAPIAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226333
Record name Glycyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-beta-alanine

CAS RN

7536-21-2
Record name Glycyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7536-21-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97924
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYL-BETA-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ7P2T61VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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